4-Benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a benzyl group, a pyrazinyl group, and a dihydrooxazole ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by cyclization with an appropriate reagent to form the dihydrooxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalytic systems to facilitate the cyclization process can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzyl and pyrazinyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted benzyl or pyrazinyl derivatives .
Scientific Research Applications
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: It is investigated for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry for their biological activities.
Pyridine compounds: These compounds also contain nitrogen heterocycles and have diverse applications in antimicrobial and antiviral research.
Uniqueness
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a benzyl group, a pyrazinyl group, and a dihydrooxazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13N3O/c1-2-4-11(5-3-1)8-12-10-18-14(17-12)13-9-15-6-7-16-13/h1-7,9,12H,8,10H2 |
InChI Key |
MCOJZOIJIYNLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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